FDI-6

Description

Properties

IUPAC Name |

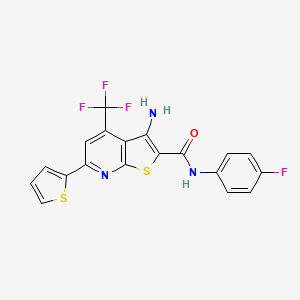

3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATJMMZPGVDUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F4N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313380-27-7 | |

| Record name | 3-AMINO-N-(4-FLUOROPHENYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

FDI-6 Mechanism of Action in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] The transcription factor Forkhead Box M1 (FOXM1) is frequently overexpressed in TNBC and is associated with poor patient outcomes, making it a compelling therapeutic target.[1][3][4][5][6] FDI-6 is a small molecule inhibitor that directly targets FOXM1, preventing its binding to DNA and subsequent transcriptional activity.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in TNBC, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action: Inhibition of FOXM1

This compound functions as a direct inhibitor of FOXM1.[1][4] By binding to the FOXM1 protein, this compound allosterically prevents its interaction with target DNA sequences.[4][7] This inhibition of DNA binding is the critical step that disrupts the entire downstream signaling cascade driven by FOXM1 in TNBC cells.

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the direct inhibition of FOXM1, which subsequently downregulates the expression of its target genes. These genes are critically involved in cell cycle progression, epithelial-mesenchymal transition (EMT), and DNA damage repair.

Quantitative Data Summary

The anti-cancer effects of this compound in TNBC have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines

| Cell Line | Assay Type | IC50 (µM) | Treatment Duration (h) | Reference |

| MDA-MB-231 | SRB | 7.33 ± 0.77 | 72 | [1] |

| Hs578T | SRB | 6.09 ± 1.42 | 72 | [1] |

| MDA-MB-231 | Not Specified | 1-11 | Not Specified | [4] |

| MDA-MB-231 | Not Specified | 10.8 | 24 | [7] |

Table 2: Synergistic Effects of this compound with Other Agents

| Cell Line | Combination Agent | Effect | Reference |

| MDA-MB-231 | Doxorubicin | Enhanced cytotoxicity and apoptosis | [1] |

| Hs578T | Doxorubicin | Enhanced cytotoxicity and apoptosis | [1] |

| MDA-MB-231 | Olaparib (1:1 ratio) | Synergistically inhibited cell growth (CI < 1.0) | [8] |

| MDA-MB-468 | Olaparib (1:1 ratio) | Synergistically inhibited cell growth (CI < 1.0) | [8] |

Downstream Molecular Effects of this compound

Inhibition of FOXM1 by this compound triggers a cascade of molecular events that collectively contribute to its anti-tumor activity in TNBC.

Cell Cycle Arrest

This compound treatment leads to the downregulation of key cell cycle regulators that are transcriptionally controlled by FOXM1. A prominent target is Cyclin B1 , a critical protein for the G2/M transition.[1] The reduction in Cyclin B1 levels contributes to cell cycle arrest, thereby inhibiting proliferation.[1] Studies have shown that this compound can cause cell cycle arrest in the S and G2/M phases.[8][9]

Induction of Apoptosis

This compound treatment results in an increase in apoptosis in TNBC cells.[1][3] This is achieved through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors. The precise apoptotic pathways activated by this compound are a subject of ongoing research.

Inhibition of Epithelial-Mesenchymal Transition (EMT), Migration, and Invasion

FOXM1 is a known driver of EMT, a process that enhances cancer cell motility and invasion. This compound effectively suppresses EMT by downregulating key FOXM1 target genes, Snail and Slug .[1][3] This leads to a significant reduction in the migratory and invasive capabilities of TNBC cells.[1][2]

Sensitization to Chemotherapy and PARP Inhibitors

A crucial aspect of this compound's mechanism of action is its ability to sensitize TNBC cells to other anti-cancer agents.

-

Doxorubicin: Combination therapy with doxorubicin leads to significantly enhanced cytotoxicity and apoptosis in TNBC cells.[1][2]

-

PARP Inhibitors (Olaparib): this compound sensitizes BRCA-proficient TNBC cells to Olaparib.[9][10] This is achieved by downregulating genes involved in homologous recombination (HR) DNA damage repair, such as BRCA1/2 and Rad51 .[9] By creating a state of "BRCAness" or HR deficiency, this compound expands the utility of PARP inhibitors to a broader range of TNBCs.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and TNBC.

Cell Culture

-

Cell Lines: MDA-MB-231 and Hs578T (human TNBC cell lines) are commonly used.[1][2]

-

Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (Sulforhodamine B - SRB)

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Fixation: Cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: After washing, cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

-

Measurement: Absorbance is read at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

Wound Healing (Scratch) Assay

-

Seeding: Cells are grown to a confluent monolayer in 6-well plates.

-

Inhibition of Proliferation: To ensure that wound closure is due to migration and not proliferation, cells are often pre-treated with Mitomycin C (e.g., 10 µg/mL) for 2 hours.[1]

-

Scratching: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

-

Treatment: The medium is replaced with fresh medium containing different concentrations of this compound.

-

Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12 or 24 hours).

-

Analysis: The area of the wound is measured, and the percentage of wound closure is calculated.[1]

Transwell Invasion Assay

-

Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel to simulate the extracellular matrix.

-

Cell Seeding: TNBC cells are serum-starved, resuspended in serum-free medium, and seeded into the upper chamber of the Transwell insert.

-

Treatment: this compound is added to the upper chamber with the cells.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

Incubation: The plate is incubated for a period (e.g., 24 hours) to allow for cell invasion.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[1][7]

Western Blotting

-

Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., FOXM1, Cyclin B1, Snail, Slug, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cells using TRIzol reagent.

-

cDNA Synthesis: cDNA is synthesized from the RNA template using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using SYBR Green master mix and gene-specific primers for FOXM1 and its downstream targets. A housekeeping gene (e.g., GAPDH or L19) is used for normalization.[11]

-

Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.[1]

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: TNBC cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.[5][12]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, Olaparib, this compound + Olaparib). Treatment is administered via appropriate routes (e.g., intraperitoneal injection).

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[5][9]

Conclusion

This compound represents a promising targeted therapy for triple-negative breast cancer by directly inhibiting the oncogenic transcription factor FOXM1. Its mechanism of action is multifaceted, leading to the suppression of cell proliferation, migration, and invasion, and the induction of apoptosis. Furthermore, its ability to sensitize TNBC cells to conventional chemotherapy and PARP inhibitors highlights its potential in combination therapy regimens. The detailed experimental protocols and pathways outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel treatments for TNBC. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.[1]

References

- 1. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. oncotarget.com [oncotarget.com]

- 6. FoxM1 is a promising candidate target in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paper Details | Paper Digest [paperdigest.org]

- 11. researchgate.net [researchgate.net]

- 12. Triple-negative breast cancer treatment in xenograft models by bifunctional nanoprobes combined to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of FDI-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular target of the small molecule inhibitor, FDI-6. This compound has been identified as a direct inhibitor of the Forkhead box protein M1 (FOXM1) transcription factor, a key oncogene implicated in the proliferation and progression of numerous human cancers.[1][2][3][4] This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for target validation, and illustrates the relevant signaling pathways.

Introduction to this compound and its Molecular Target

This compound is a small molecule compound that has been characterized as a potent and specific inhibitor of the Forkhead box protein M1 (FOXM1).[1][3] FOXM1 is a transcription factor that plays a critical role in cell cycle progression, particularly during the G2/M transition, by regulating the expression of a wide array of genes essential for mitosis.[1][3] Aberrant overexpression of FOXM1 is a common feature in a variety of human cancers, including breast, lung, ovarian, and others, making it an attractive target for therapeutic intervention.[1][2][4] this compound exerts its inhibitory effect by directly binding to the FOXM1 protein, preventing its association with DNA and thereby downregulating the transcription of its target genes.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and cellular effects of this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay Type | Cell Line | Citation |

| IC50 | 22.5 µM | FOXM1-DNA binding | Cell-free | [5] |

| GI50 | 18.0 µM | Cell Viability | MCF-7 (Breast Cancer) | [5] |

| GI50 | 21.8 µM | Cell Viability | MDA-MB-231 (Breast Cancer) | [1] |

| GI50 | 18.1 µM | Cell Viability | PEO-1 (Ovarian Cancer) | [1] |

Mechanism of Action of this compound

This compound functions by directly binding to the DNA-binding domain (DBD) of the FOXM1 protein.[6] This interaction allosterically inhibits the ability of FOXM1 to bind to the promoter regions of its target genes. Consequently, the transcription of genes crucial for cell cycle progression and proliferation is suppressed. This leads to cell cycle arrest and a reduction in cancer cell viability.

Downstream Gene Regulation

Treatment of cancer cells with this compound leads to the specific downregulation of FOXM1-activated genes. Global transcript profiling using RNA-sequencing (RNA-seq) has confirmed that this compound selectively affects the expression of genes with FOXM1 occupancy at their promoters, as verified by Chromatin Immunoprecipitation sequencing (ChIP-seq).[7]

Table 2: Key Downstream Target Genes of FOXM1 Inhibited by this compound

| Target Gene | Function | Citation |

| CDC25B | Cell cycle control, G2/M transition | [1] |

| CCNB1 (Cyclin B1) | G2/M transition, mitosis | |

| PLK1 (Polo-like kinase 1) | Mitotic entry, spindle assembly | |

| AURKB (Aurora Kinase B) | Chromosome segregation, cytokinesis | |

| Snail | Epithelial-mesenchymal transition (EMT), metastasis | |

| Slug | Epithelial-mesenchymal transition (EMT), metastasis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the molecular target and mechanism of action of this compound.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the effect of this compound on cancer cell proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control. Incubate for 72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is used to identify the genomic binding sites of FOXM1 and assess the effect of this compound on its DNA occupancy. This is a generalized protocol based on common practices for MCF-7 cells.

Protocol:

-

Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat cells with this compound (e.g., 20 µM) or DMSO for 6 hours.[7]

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for FOXM1.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight in the presence of proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the human genome and use a peak-calling algorithm to identify regions of FOXM1 enrichment. Compare the peak profiles between this compound-treated and control samples.

RNA Sequencing (RNA-seq)

This protocol is used to analyze the global gene expression changes induced by this compound treatment.

Protocol:

-

Cell Culture and Treatment: Culture MCF-7 cells and treat with this compound or DMSO as described for the ChIP-seq experiment.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer (for purity) and a bioanalyzer (for integrity).

-

Library Preparation:

-

Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to the human reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

-

Visualizations

Experimental Workflow for this compound Target Validation

Caption: Experimental workflow for validating this compound as a direct inhibitor of FOXM1.

FOXM1 Signaling Pathway and Inhibition by this compound

Caption: Simplified FOXM1 signaling pathway and the inhibitory mechanism of this compound.

Conclusion

This compound is a well-characterized small molecule inhibitor that directly targets the oncogenic transcription factor FOXM1. By binding to the DNA-binding domain of FOXM1, this compound effectively abrogates its transcriptional activity, leading to the downregulation of genes essential for cell cycle progression and, consequently, the inhibition of cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on FOXM1-targeted cancer therapies.

References

- 1. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]

- 5. axonmedchem.com [axonmedchem.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Discovery and Chemical Synthesis Pathway of FDI-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor, FDI-6, a key therapeutic agent in the study of oncology. We will delve into its discovery, mechanism of action, and the available information on its chemical synthesis. This document also includes quantitative data on its efficacy and detailed protocols for relevant experimental assays.

Discovery and Background

This compound (Forkhead Domain Inhibitor 6) was identified as a potent and specific inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[1] FOXM1 is a critical regulator of a wide array of genes involved in cell cycle progression, particularly the G2/M transition and mitotic spindle assembly.[1] Aberrant upregulation of FOXM1 is a hallmark of numerous human cancers and is often associated with poor prognosis and chemoresistance, making it a prime target for therapeutic intervention.[1][2][3]

The discovery of this compound provided a significant breakthrough, as it was the first specific inhibitor reported to directly interfere with the interaction between the FOXM1 DNA-binding domain (DBD) and its target DNA.[1] This mechanism allows for the selective suppression of the FOXM1 transcriptional program.[4]

Mechanism of Action

This compound functions by directly binding to the FOXM1 protein.[1][3] This binding event displaces FOXM1 from its genomic targets within cancer cells, leading to a concomitant transcriptional downregulation of FOXM1-regulated genes.[1][2][3] This targeted inhibition has been shown to be selective for FOXM1, with no significant activity against other Forkhead proteins like FOXA1, FOXA2, and FOXP2, which possess similar DNA-binding domains.[5]

The downstream effects of this compound-mediated FOXM1 inhibition are profound and contribute to its anti-cancer properties. These include:

-

Inhibition of Cell Proliferation: By downregulating key cell cycle regulators, this compound effectively halts the proliferation of cancer cells.[4][5]

-

Induction of Apoptosis: Treatment with this compound has been shown to increase apoptotic cell death in cancer cell lines.[4][5]

-

Suppression of Migration and Invasion: this compound can inhibit the migratory and invasive capabilities of cancer cells, key processes in metastasis.[4][5] This is partly achieved through the downregulation of targets like Slug and Snail, which are involved in the epithelial-mesenchymal transition (EMT).[5]

The following diagram illustrates the signaling pathway affected by this compound:

Chemical Synthesis Pathway

A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the cited literature. However, the synthesis of related benzothiazole analogues and derivatives of this compound has been described. These syntheses often involve the Jacobsen cyclization of precursor thiobenzanilides to form the core benzothiazole ring structure.[6] Further modifications can then be made to introduce the necessary functional groups. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications of this general process to yield pure regioisomers.[6] The synthesis of more complex derivatives, such as this compound-based hydrophobic tag degraders, starts from the this compound scaffold and adds linkers and hydrophobic groups.[2]

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes key inhibitory concentrations.

| Cell Line | Cancer Type | Assay Type | Metric | Value (µM) | Reference |

| MCF-7 | Breast Cancer | Biophysical | IC50 | 22.5 | [2] |

| MCF-7 | Breast Cancer | Cellular | GI50 | 18.0 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | GI50 | 21.8 | [1] |

| PEO-1 | Ovarian Cancer | Cell Viability | GI50 | 18.1 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | SRB Assay | IC50 | 7.33 ± 0.77 | [5] |

| Hs578T | Triple-Negative Breast Cancer | SRB Assay | IC50 | 6.09 ± 1.42 | [5] |

| HaCaT | Non-tumor Keratinocytes | SRB Assay | IC50 | 12.71 ± 1.21 | [5] |

| HDFs | Non-tumor Fibroblasts | SRB Assay | IC50 | 14.59 ± 0.98 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound.

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 72 hours).

-

Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates with water and allow them to air dry.

-

Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

This assay assesses the effect of this compound on cell migration.

-

Cell Seeding: Grow a confluent monolayer of cells in a multi-well plate.

-

Inhibition of Proliferation (Optional): Treat cells with an anti-proliferative agent like Mitomycin C for 2 hours to ensure that wound closure is due to migration and not cell division.[5]

-

Wound Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing various concentrations of this compound or a vehicle control.

-

Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points (e.g., 12 or 24 hours).

-

Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

-

Chamber Preparation: Use Transwell chambers with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.

-

Treatment: Add various concentrations of this compound or a vehicle control to the upper chamber.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).

-

Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

-

Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope.

The following diagram provides a general workflow for evaluating this compound:

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers characterized by FOXM1 overexpression. Its specific mechanism of action, which involves the direct inhibition of FOXM1's DNA binding activity, provides a clear rationale for its anti-neoplastic effects. While detailed information on its chemical synthesis is not widely available, the established anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models underscore its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics. Further in vivo studies are necessary to fully elucidate its therapeutic potential.[5]

References

- 1. tandfonline.com [tandfonline.com]

- 2. "Design and Synthesis of this compound-Based Hydrophobic Tag Degraders Targetin" by Callie J. Martin [digitalcommons.unmc.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of FDI-6 in FOXM1 Overexpressing Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of FDI-6, a small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, with a particular focus on its effects in cancer cells characterized by FOXM1 overexpression. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to this compound and FOXM1

The transcription factor Forkhead Box M1 (FOXM1) is a critical regulator of the cell cycle, involved in processes such as cell proliferation, differentiation, DNA damage repair, and apoptosis.[1][2] Its aberrant overexpression is a hallmark of a wide array of human cancers, including breast, lung, and liver cancer, and is often associated with poor prognosis and resistance to chemotherapy.[3][4] This makes FOXM1 a compelling target for anticancer drug development.

This compound is a novel small molecule inhibitor that directly targets FOXM1.[4] It functions by binding to the DNA-binding domain (DBD) of FOXM1, thereby preventing its interaction with target DNA sequences.[3][5] This inhibitory action blocks the transcriptional program regulated by FOXM1, leading to a range of anti-tumor effects in FOXM1-overexpressing cancer cells.[3][6]

Mechanism of Action of this compound

This compound exerts its biological effects by directly interfering with the transcriptional activity of FOXM1. The binding of this compound to the FOXM1 DBD displaces the transcription factor from its genomic targets in cancer cells.[6][7][8] This leads to the transcriptional downregulation of FOXM1-activated genes that are crucial for tumor progression.[7][9] Global transcript profiling has confirmed that this compound specifically downregulates FOXM1-activated genes, with no significant effect on genes regulated by other homologous forkhead family factors, highlighting its specificity.[9] Notably, this compound does not appear to alter the protein level of FOXM1 itself but rather inhibits its function.[10]

Quantitative Efficacy of this compound

The anti-proliferative activity of this compound has been quantified in various cancer cell lines that overexpress FOXM1. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values.

| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay Type | Citation |

| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 7.33 ± 0.77 | SRB | [3] |

| This compound | Hs578T | Triple-Negative Breast Cancer | 6.09 ± 1.42 | SRB | [3] |

| This compound | MCF-7 | ER-positive Breast Cancer | 22.5 (IC50) / 18.0 (GI50) | Not Specified / Cell Viability | [7][8] |

| This compound | PEO-1 | Ovarian Cancer | 18.1 (GI50) | Cell Viability | [6] |

| This compound | MDA-MB-231 | ER-negative Breast Cancer | 21.8 (GI50) | Cell Viability | [6] |

| This compound | MCF-7 | ER-positive Breast Cancer | 3.227 ± 0.53 | SRB | [11] |

Biological Effects of this compound in FOXM1 Overexpressing Cells

Treatment of FOXM1-overexpressing cancer cells with this compound elicits a range of anti-tumor responses:

-

Inhibition of Cell Proliferation: this compound significantly decreases the proliferation of cancer cells in a dose-dependent manner.[11][12]

-

Suppression of Cell Migration and Invasion: The inhibitor has been shown to reduce the migratory and invasive capabilities of cancer cells.[11][12][13]

-

Induction of Apoptosis: this compound treatment leads to an increase in programmed cell death (apoptosis) in cancer cells.[11][12][13]

-

Downregulation of Oncogenic Targets: The compound leads to the downregulation of key oncogenic targets of FOXM1, including Cyclin B1, Snail, and Slug.[11][13]

-

Cell Cycle Arrest: By inhibiting FOXM1, this compound can cause cell cycle arrest, particularly at the G2/M phase, by downregulating critical cell cycle regulators like CDC25B and CCNB1.[14]

-

Inhibition of DNA Damage Repair: this compound can impair DNA damage repair mechanisms by downregulating key genes involved in this process, such as BRCA2 and XRCC1.[14]

-

Sensitization to Chemotherapy: this compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin and PARP inhibitors like Olaparib.[11][13][14]

Signaling Pathways

The following diagrams illustrate the FOXM1 signaling pathway and the mechanism of action of this compound.

References

- 1. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Suppression of the FOXM1 transcriptional programme via novel small molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of FDI-6: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of FDI-6, a potent and specific small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. The document details the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines, outlines comprehensive experimental protocols for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Efficacy of this compound

This compound has demonstrated significant anti-cancer activity in a range of cancer cell lines, particularly in triple-negative breast cancer (TNBC) and ovarian cancer. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from various studies are summarized below, providing a quantitative measure of its potency.

| Cell Line | Cancer Type | Assay Type(s) | IC50 / GI50 (µM) | Citation(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | SRB, MTT | 7.33 ± 0.77, 10.8, 21.8 | [1],[2] |

| Hs578T | Triple-Negative Breast Cancer | SRB | 6.09 ± 1.42 | [1] |

| PEO-1 | Ovarian Cancer | Cell Viability Assay | 18.1 | [2] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Cell Viability Assay | 18.0 | [2] |

| HUVEC | Non-malignant (Endothelial) | MTT | 24.2 | [2] |

Mechanism of Action: Targeting the FOXM1 Signaling Pathway

This compound functions by directly binding to the DNA-binding domain of the FOXM1 protein.[2] This interaction prevents FOXM1 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[2] Key downstream targets of FOXM1 are involved in cell cycle progression, metastasis, and apoptosis regulation. The inhibition of FOXM1 by this compound leads to the downregulation of critical proteins such as Cyclin B1, Snail, and Slug, resulting in cell cycle arrest and reduced cell migration and invasion.[1]

This compound Mechanism of Action on the FOXM1 Pathway.

Induction of Apoptosis

Treatment with this compound has been shown to induce apoptosis in cancer cells.[1] This programmed cell death is initiated through the activation of caspase cascades. Western blot analyses have confirmed the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1] The induction of apoptosis by this compound likely involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) which in turn activate the executioner caspase, Caspase-3.

This compound Induced Apoptotic Pathway.

Experimental Protocols

The following section provides detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound.

General Experimental Workflow

A typical workflow for assessing the in vitro effects of this compound on cancer cell lines involves several stages, from initial cell culture to data analysis of various functional assays.

General Experimental Workflow for this compound In Vitro Studies.

Sulforhodamine B (SRB) Assay for Cell Viability

This assay measures cell density based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM

-

Acetic acid, 1% (v/v)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).

-

Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.[3]

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[3]

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.[4]

-

Solubilization: Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[5][6]

Materials:

-

6-well or 12-well plates

-

Sterile pipette tips (p200 or p10)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in plates to create a confluent monolayer.

-

Wound Creation: Create a scratch in the monolayer with a sterile pipette tip.[6][7]

-

Washing: Wash with PBS to remove detached cells.

-

Treatment: Add fresh medium containing this compound or vehicle control. To inhibit cell proliferation, which can interfere with migration results, cells can be pre-treated with Mitomycin C or cultured in a low-serum medium.[6]

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).[7]

-

Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.[5]

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.[8]

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane matrix

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Insert Coating: Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.[8][9]

-

Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber.[9]

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Removal of Non-invaded Cells: Remove non-invaded cells from the upper surface of the membrane with a cotton swab.[10]

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol or ethanol and stain with crystal violet.[9][10]

-

Imaging and Quantification: Image the stained cells and count the number of invaded cells per field of view.

Clonogenic Assay for Cell Survival

This assay assesses the ability of a single cell to undergo unlimited division and form a colony.[11]

Materials:

-

6-well plates

-

Fixation solution (e.g., methanol:acetic acid)

-

Crystal violet stain

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with this compound for a specified period (e.g., 72 hours).

-

Incubation: Replace the treatment medium with fresh medium and incubate for 10-14 days until visible colonies form.

-

Fixation and Staining: Wash the colonies with PBS, fix them, and then stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically containing >50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction to determine the long-term effect of this compound on cell survival.[11]

3D Spheroid Viability Assay

This assay evaluates the effect of this compound on cells grown in a more physiologically relevant 3D culture model.

Materials:

-

Ultra-low attachment 96-well plates

-

CellTiter-Glo® 3D Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Spheroid Formation: Seed cells in ultra-low attachment plates and allow them to aggregate and form spheroids over 2-4 days.

-

Treatment: Treat the spheroids with various concentrations of this compound.

-

Incubation: Incubate for the desired treatment duration (e.g., 72 hours).

-

Viability Measurement: Add CellTiter-Glo® 3D reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence Reading: Shake the plate to induce lysis and incubate at room temperature to stabilize the signal before measuring luminescence.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of spheroid viability.

Western Blot Analysis

This technique is used to detect and quantify specific proteins related to the this compound mechanism of action, such as FOXM1 and its downstream targets, as well as apoptosis markers.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

ECL substrate

Procedure:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer and quantify the protein concentration.

-

SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FOXM1, Cyclin B1, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

References

- 1. Role of Bcl-2 family proteins (Bax, Bcl-2 and Bcl-X) on cellular susceptibility to radiation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BCL-2 family proteins: changing pa ... | Article | H1 Connect [archive.connect.h1.co]

- 6. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis and activation of the caspase cascade by anti-EGF receptor monoclonal antibodies in DiFi human colon cancer cells do not involve the c- jun N-terminal kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The FOXM1 Inhibitor FDI-6: A Technical Guide to its Role in Cell Cycle Progression and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

FDI-6 is a novel small-molecule inhibitor of the transcription factor Forkhead Box M1 (FOXM1), a key driver of oncogenesis and chemoresistance in a multitude of human cancers. Overexpression of FOXM1 is strongly correlated with poor prognosis, making it a critical target for therapeutic intervention. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates cell cycle progression and induces apoptosis in cancer cells. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the FOXM1 signaling axis.

Introduction

The Forkhead Box M1 (FOXM1) transcription factor is a master regulator of a broad spectrum of cellular processes essential for cell proliferation, including DNA replication, mitotic spindle assembly, and chromosome segregation.[1] Its aberrant upregulation is a hallmark of numerous malignancies, where it drives tumor progression and contributes to resistance to conventional therapies.[2][3] this compound has emerged as a specific and potent inhibitor of FOXM1, functioning by directly binding to the FOXM1 protein and displacing it from its genomic targets.[4] This inhibitory action leads to the transcriptional downregulation of critical FOXM1 target genes, thereby impeding cancer cell proliferation and survival.[4] This guide will elucidate the functional consequences of this compound-mediated FOXM1 inhibition, with a particular focus on its impact on cell cycle dynamics and the induction of programmed cell death.

Mechanism of Action: The this compound-FOXM1 Axis

This compound exerts its anti-cancer effects by disrupting the transcriptional activity of FOXM1. By binding to the DNA-binding domain of FOXM1, this compound prevents its association with the promoters of its target genes.[2] This leads to the downregulation of a host of proteins crucial for cell cycle progression and survival.

Impact on Cell Cycle Progression

FOXM1 is a pivotal regulator of the G2/M phase of the cell cycle. Its transcriptional targets include key cell cycle proteins such as Cyclin B1, Polo-like kinase 1 (PLK1), and Cell division cycle 25 homolog B (CDC25B).[1][5] By inhibiting FOXM1, this compound effectively reduces the expression of these proteins, leading to a robust arrest of the cell cycle at the G2/M transition.[6] This prevents cancer cells from entering mitosis, thereby halting their proliferation.

Induction of Apoptosis

In addition to its role in cell cycle control, FOXM1 also regulates the expression of genes involved in cell survival and apoptosis. The inhibition of FOXM1 by this compound leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and an increase in the cleavage of pro-apoptotic markers including Caspase-3 and PARP (Poly (ADP-ribose) polymerase).[7] This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the key findings regarding its anti-proliferative and pro-apoptotic activities.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| MDA-MB-231 | Triple-Negative Breast Cancer | 7.33 ± 0.77 | SRB |

| Hs578T | Triple-Negative Breast Cancer | 6.09 ± 1.42 | SRB |

| PEO-1 | Ovarian Cancer | 18.1 | Cell Viability Assay |

Data compiled from multiple sources.[4][6]

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55.2 | 25.1 | 19.7 |

| This compound (10 µM) | 48.9 | 18.3 | 32.8 |

Representative data. Actual values may vary based on experimental conditions.

Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells

| Treatment | % of Early Apoptotic Cells (Annexin V+/PI-) | % of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (DMSO) | 3.5 | 2.1 |

| This compound (10 µM) | 15.8 | 8.2 |

Representative data from Annexin V/PI staining followed by flow cytometry.[8][9][10][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway

Caption: this compound inhibits FOXM1, leading to G2/M arrest and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Harvest: Harvest approximately 1x10^6 cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at 4°C for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Harvest: Harvest approximately 5x10^5 cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against FOXM1, Cyclin B1, cleaved PARP, cleaved Caspase-3, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic agent for cancers characterized by the overexpression of FOXM1. Its ability to induce G2/M cell cycle arrest and promote apoptosis provides a strong rationale for its continued investigation in preclinical and clinical settings. This technical guide offers a comprehensive resource for researchers and drug development professionals, providing the necessary data, protocols, and conceptual framework to advance the study of this compound and other FOXM1-targeting therapies. Further research is warranted to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. FoxM1 is a downstream target and marker of HER2 overexpression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]

- 3. FoxM1 knockdown sensitizes human cancer cells to proteasome inhibitor-induced apoptosis but not to autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Forkhead Transcription Factor FOXM1 Controls Cell Cycle-Dependent Gene Expression through an Atypical Chromatin Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journal.waocp.org [journal.waocp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

FDI-6: A Targeted Approach to Inhibit Tumorigenesis by Disrupting the FOXM1 Signaling Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The transcription factor Forkhead Box M1 (FOXM1) is a well-established driver of tumorigenesis, frequently overexpressed in a variety of human cancers, including triple-negative breast cancer (TNBC) and small cell lung cancer.[1][2][3] Its pivotal role in regulating the expression of genes essential for cell cycle progression, proliferation, invasion, and metastasis has positioned it as a prime therapeutic target.[1][3] FDI-6, a novel small molecule inhibitor, has emerged as a promising anti-tumorigenic agent that directly targets FOXM1.[1][3][4] This technical guide provides a comprehensive overview of the anti-tumor effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by directly binding to the DNA-binding domain (DBD) of the FOXM1 protein.[1][4] This interaction physically prevents FOXM1 from binding to the genomic targets in cancer cells, leading to the transcriptional downregulation of its downstream oncogenic targets.[1][4][5] This targeted inhibition of FOXM1's transcriptional activity disrupts several key cellular processes that are critical for tumor growth and progression.[2][6]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and experimental assays. The following tables summarize the key findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 7.33 ± 0.77 | SRB | [1][2] |

| Hs578T | Triple-Negative Breast Cancer (TNBC) | 6.09 ± 1.42 | SRB | [1][2] |

| MDA-MB-231 | Estrogen Receptor-Negative Breast Cancer | 21.8 | Cell Viability | [4] |

| PEO-1 | Ovarian Cancer | 18.1 | Cell Viability | [4] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 24.2 (24h) | Cytotoxicity | [7] |

| MDA-MB-231 | Metastatic Breast Cancer | 10.8 (24h) | Cytotoxicity | [7] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 22.5 | DNA Binding | [8] |

Table 2: Effects of this compound on Tumor Cell Processes

| Cell Line | Process Investigated | This compound Concentration | Observed Effect | Citation |

| MDA-MB-231 | Migration | 2.5, 5, 10 µM | Significant suppression of cell migration after 12h. | [2] |

| Hs578T | Migration | 2.5, 5, 10 µM | Significant suppression of cell migration after 12h. | [2] |

| MDA-MB-231 | Invasion | Not specified | Significant reduction in invasion ability. | [9] |

| TNBC Cells | Apoptosis | Not specified | Increased apoptosis. | [2][6] |

| MDA-MB-231 | Wound Closure | 8 µM | Significant suppression of wound closure at 24h and 48h. | [7] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: FOXM1 Signaling Pathway

This compound directly inhibits the FOXM1 transcription factor, which in turn downregulates the expression of genes crucial for cell cycle progression, invasion, and metastasis.

General Experimental Workflow for Evaluating this compound Efficacy

A standardized workflow is employed to assess the anti-tumorigenic properties of this compound in vitro.

Detailed Experimental Protocols

Cell Viability and Proliferation (Sulforhodamine B - SRB Assay)

This assay determines cell density by measuring cellular protein content.[1][2]

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Hs578T) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for 72 hours.[2]

-

Fixation: Discard the culture medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[1]

-

Washing: Wash the plates five times with water and allow them to air dry.[1]

-

Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]

-

Destaining: Remove the unbound dye by washing the plates five times with 1% (v/v) acetic acid and let them air dry.[1]

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[1]

-

Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

Cell Migration (Wound Healing Assay)

This method assesses the ability of a cell population to migrate and close an artificial "wound."[1][2]

-

Cell Seeding: Grow cancer cells in 6-well plates until a confluent monolayer is formed.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.[1] To inhibit cell proliferation, which could interfere with migration results, cells can be pre-treated with Mitomycin C for 2 hours.[2]

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing the desired concentrations of this compound or a vehicle control.[2]

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[2][7]

-

Analysis: Measure the wound area at each time point and calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion (Transwell Invasion Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.[5][6]

-

Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing this compound or a vehicle control.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

-

Quantification: Count the number of stained cells in multiple fields of view under a microscope.

Conclusion and Future Directions

This compound has demonstrated significant anti-tumorigenic effects in preclinical models, particularly in triple-negative breast cancer.[2][6] Its well-defined mechanism of action, involving the direct inhibition of the oncogenic transcription factor FOXM1, makes it an attractive candidate for further development.[1][4] The data presented in this guide highlights its potency in inhibiting cell proliferation, migration, and invasion while inducing apoptosis.[2][6] Furthermore, studies have shown that this compound can enhance the efficacy of conventional chemotherapies like Doxorubicin and sensitize BRCA-proficient TNBC cells to PARP inhibitors such as Olaparib.[6][10][11] Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of this compound in other cancer types with high FOXM1 expression. These investigations will be crucial in translating the promising preclinical findings of this compound into a viable clinical therapeutic for cancer patients.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits VEGF-B expression in metastatic breast cancer: a combined in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Signaling Pathways Affected by FDI-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FDI-6 is a small molecule inhibitor that specifically targets the oncogenic transcription factor Forkhead Box M1 (FOXM1).[1][2] FOXM1 is a critical regulator of the cell cycle, promoting the G1/S and G2/M transitions, and is frequently overexpressed in a wide range of human cancers, correlating with poor prognosis and therapeutic resistance.[3][4] this compound exerts its anticancer effects by directly binding to the FOXM1 protein, which displaces it from its genomic targets and leads to the downregulation of its transcriptional program.[3][5] This guide provides an in-depth overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in the research and development of FOXM1-targeted therapies.

Core Mechanism of Action

This compound functions as a direct inhibitor of FOXM1.[5] By binding to FOXM1, this compound prevents its association with DNA, thereby inhibiting the transcription of a host of downstream target genes essential for cancer cell proliferation, survival, invasion, and DNA repair.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.

Table 1: Inhibitory Concentrations of this compound in Human Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | SRB | 7.33 ± 0.77 | 72 | [6] |

| Hs578T | Triple-Negative Breast Cancer | SRB | 6.09 ± 1.42 | 72 | [6] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | SRB | 3.227 ± 0.53 | 72 | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Clonogenic Assay | 0.92 | 72 (treatment) | [2] |

| Hs578T | Triple-Negative Breast Cancer | Clonogenic Assay | 0.58 | 72 (treatment) | [2] |

| MCF-7 | Breast Cancer | - | GI50: 18.0 | - | [3] |

| PEO-1 | Ovarian Cancer | Cell Viability | GI50: 18.1 | - | [5] |

| MDA-MB-231 | ER-Negative Breast Cancer | Cell Viability | GI50: 21.8 | - | [5] |

Table 2: Effect of this compound on FOXM1 and Downstream Target Gene Expression

| Cell Line | Treatment | Target Gene | Method | Result | Reference |

| MDA-MB-231 | 10 µM this compound | FOXM1 | qRT-PCR | Significant downregulation | [1][7] |

| Cyclin B1 | qRT-PCR | Significant downregulation | [1][7] | ||

| Slug | qRT-PCR | Significant downregulation | [1][7] | ||

| Snail | qRT-PCR | Significant downregulation | [1][7] | ||

| Hs578T | 10 µM this compound | FOXM1 | qRT-PCR | Significant downregulation | [1][7] |

| Cyclin B1 | qRT-PCR | Significant downregulation | [1][7] | ||

| Slug | qRT-PCR | Significant downregulation | [1][7] | ||

| Snail | qRT-PCR | Significant downregulation | [1][7] | ||

| MDA-MB-231 | 8.0 µM this compound (7 days) | PARP1 | RNA-seq | Downregulation | [4] |

| BRCA1 | RNA-seq | Downregulation | [4] | ||

| BRCA2 | RNA-seq | Downregulation | [4] | ||

| Rad51 | RNA-seq | Downregulation | [4] |

Signaling Pathways Affected by this compound

This compound primarily disrupts the FOXM1 signaling network, which has extensive downstream consequences for cancer cells.

Cell Cycle Progression

FOXM1 is a master regulator of the G2/M phase of the cell cycle. It transcriptionally activates key genes required for mitotic entry and progression, including CCNB1 (Cyclin B1) and CDC25B.[4] By inhibiting FOXM1, this compound leads to the downregulation of these targets, causing cell cycle arrest at the G2/M transition and inhibiting proliferation.[4]

Epithelial-to-Mesenchymal Transition (EMT) and Metastasis

FOXM1 promotes cancer cell invasion and metastasis by upregulating the expression of EMT-associated transcription factors such as Snail and Slug.[1][7] These factors repress epithelial markers (e.g., E-cadherin) and activate mesenchymal markers, leading to increased cell motility and invasion. This compound treatment has been shown to downregulate both Snail and Slug, suggesting its potential to suppress metastasis.[1][7]

DNA Damage Repair

FOXM1 plays a crucial role in the DNA damage response by regulating the expression of genes involved in homologous recombination (HR), including BRCA1, BRCA2, and RAD51.[4] It also influences the expression of PARP1, another key DNA repair protein.[4] By downregulating these genes, this compound can induce a state of HR deficiency, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors like Olaparib.[4]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Cell Viability and Proliferation (Sulforhodamine B Assay)

This assay measures cell density by staining total cellular protein.

Materials:

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (DMSO).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with deionized water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration (Wound Healing Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

This compound stock solution

-

Complete culture medium

-

Mitomycin C (optional, to inhibit proliferation)

-

Microscope with a camera

Procedure:

-

Seed cells in plates to create a confluent monolayer.

-

(Optional) Treat cells with Mitomycin C (e.g., 10 µg/mL) for 2 hours to inhibit cell proliferation.

-

Create a scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) or a vehicle control.

-

Capture images of the wound at 0 hours and at regular intervals (e.g., every 12 hours) until the wound in the control group is nearly closed.

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion (Transwell Invasion Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts with 8.0 µm pores

-

Matrigel basement membrane matrix

-

Serum-free medium

-

Complete culture medium (as a chemoattractant)

-

This compound stock solution

-